molecular formula C7H13NO3 B12875732 2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S)- CAS No. 68430-29-5

2-Oxazolidinone, 5-(hydroxymethyl)-3-(1-methylethyl)-, (S)-

Cat. No.: B12875732
CAS No.: 68430-29-5
M. Wt: 159.18 g/mol
InChI Key: RXRVCSDDGFQDOJ-LURJTMIESA-N
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Description

(s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one typically involves the reaction of glycidol with isocyanates in the presence of a catalyst. Tetraarylphosphonium salts have been found to be effective catalysts for this reaction, facilitating the addition of glycidol to isocyanates followed by intramolecular cyclization . The reaction conditions generally include mild temperatures and neutral pH to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of (s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazolidinone derivatives.

Scientific Research Applications

(s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.

Uniqueness

(s)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which can be further functionalized. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chiral molecules.

Properties

CAS No.

68430-29-5

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(5S)-5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

RXRVCSDDGFQDOJ-LURJTMIESA-N

Isomeric SMILES

CC(C)N1C[C@H](OC1=O)CO

Canonical SMILES

CC(C)N1CC(OC1=O)CO

Origin of Product

United States

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